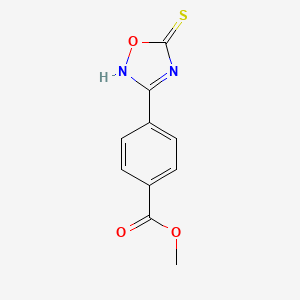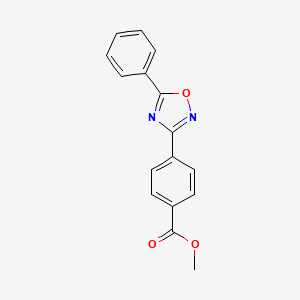
3,3-(Ethylenedioxy)butylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-(Ethylenedioxy)butylmagnesium bromide is an organometallic compound with the molecular formula C6H11BrMgO2 and a molecular weight of 219.36 g/mol . This compound is widely used in various fields of research due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-(Ethylenedioxy)butylmagnesium bromide is typically synthesized through the reaction of 3,3-(Ethylenedioxy)butyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-(Ethylenedioxy)butylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones are commonly used. The reaction is typically carried out at low temperatures to control the reactivity.
Substitution Reactions: Halide-containing organic compounds are used as substrates. The reaction is often performed in the presence of a catalyst to enhance the reaction rate.
Coupling Reactions: Palladium or nickel catalysts are frequently employed in these reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
3,3-(Ethylenedioxy)butylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds and intermediates for pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3,3-(Ethylenedioxy)butylmagnesium bromide involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound coordinates with the oxygen atoms, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively attack electrophilic centers in substrates, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 3-Butenylmagnesium bromide
- 3-Bromo-1-propylmagnesium bromide
- 3-Methoxypropylmagnesium bromide
Comparison: 3,3-(Ethylenedioxy)butylmagnesium bromide is unique due to the presence of the ethylenedioxy group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propriétés
IUPAC Name |
magnesium;2-ethyl-2-methyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-3-6(2)7-4-5-8-6;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVYHFWZLOVBI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)


![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)



![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine](/img/structure/B6318226.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318228.png)

